molecular formula C12H19N B13250070 4-methyl-N-(3-methylbutyl)aniline

4-methyl-N-(3-methylbutyl)aniline

Cat. No.: B13250070
M. Wt: 177.29 g/mol
InChI Key: LXFHYFSYVZYKNX-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutyl group, and a methyl group is attached to the benzene ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylbutyl)aniline can be achieved through several methods:

    Alkylation of Aniline: One common method involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Reductive Amination: Another method involves the reductive amination of 4-methylbenzaldehyde with 3-methylbutylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated anilines, nitroanilines.

Scientific Research Applications

4-methyl-N-(3-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-methylpropyl)aniline: Similar structure but with a different alkyl group.

    4-methyl-N-(4-methylpentyl)aniline: Another structural isomer with a different alkyl chain length.

    4-ethyl-N-(3-methylbutyl)aniline: Similar compound with an ethyl group instead of a methyl group on the benzene ring.

Uniqueness

4-methyl-N-(3-methylbutyl)aniline is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-N-(3-methylbutyl)aniline

InChI

InChI=1S/C12H19N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3

InChI Key

LXFHYFSYVZYKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC(C)C

Origin of Product

United States

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